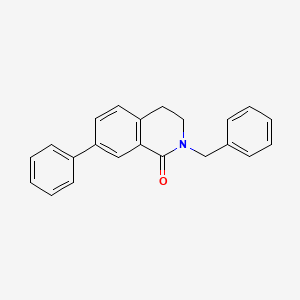

2-Benzyl-7-phenyl-3,4-dihydroisoquinolin-1(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Benzyl-7-phenyl-3,4-dihydroisoquinolin-1(2H)-one is a complex organic compound belonging to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-7-phenyl-3,4-dihydroisoquinolin-1(2H)-one typically involves multi-step organic reactions. One common method is the Pictet-Spengler reaction, which involves the condensation of a β-phenylethylamine with an aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often include:

Temperature: Moderate to high temperatures (50-100°C)

Catalysts: Acid catalysts such as hydrochloric acid or sulfuric acid

Solvents: Polar solvents like ethanol or methanol

Industrial Production Methods

Industrial production methods for such compounds may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can optimize reaction conditions and scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-7-phenyl-3,4-dihydroisoquinolin-1(2H)-one can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction to amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic or nucleophilic substitution reactions, often involving halogenation or alkylation.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide

Reducing Agents: Lithium aluminum hydride, sodium borohydride

Solvents: Polar solvents like ethanol, methanol, or dichloromethane

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-Benzyl-7-phenyl-3,4-dihydroisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: Inhibiting key enzymes involved in disease pathways.

Receptor Binding: Binding to specific receptors to modulate biological responses.

Signal Transduction: Affecting intracellular signaling pathways to alter cellular functions.

Comparison with Similar Compounds

Similar Compounds

Isoquinoline: A simpler structure with similar aromatic properties.

Quinoline: Another heterocyclic aromatic compound with a nitrogen atom in the ring.

Benzylisoquinoline: A related compound with a benzyl group attached to the isoquinoline ring.

Uniqueness

2-Benzyl-7-phenyl-3,4-dihydroisoquinolin-1(2H)-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other isoquinoline derivatives.

Biological Activity

2-Benzyl-7-phenyl-3,4-dihydroisoquinolin-1(2H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data and research findings.

| Property | Value |

|---|---|

| CAS No. | 886593-56-2 |

| Molecular Formula | C22H19NO |

| Molecular Weight | 313.39 g/mol |

| IUPAC Name | 2-benzyl-7-phenyl-3,4-dihydroisoquinolin-1-one |

| Canonical SMILES | C1C(N(C(=O)C2=CC=CC=C21)CC3=CC=CC=C3)C4=CC=CC=C4 |

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In a study assessing various derivatives of dihydroisoquinolinones, compounds demonstrated significant inhibitory effects against several bacterial strains. The mechanism involves the disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .

Anticancer Activity

The compound has shown promise in anticancer research. In vitro studies have reported its ability to induce apoptosis in cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the modulation of signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. It has been observed to inhibit the production of pro-inflammatory cytokines in macrophages, suggesting its potential use in treating inflammatory diseases .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in key metabolic processes, thereby altering cellular functions.

- Receptor Binding : It can bind to specific receptors, modulating their activity and leading to downstream effects on gene expression and cellular signaling pathways .

Study on Anticancer Activity

In a study published in ACS Omega, derivatives of 3,4-dihydroisoquinoline were synthesized and evaluated for their anticancer properties. Among these, this compound was highlighted for its ability to significantly reduce cell viability in cancer cell lines through apoptosis induction .

Research on Antimicrobial Effects

A recent investigation into the antimicrobial properties of various dihydroisoquinolinones revealed that this compound exhibited strong activity against both Gram-positive and Gram-negative bacteria. The study utilized disc diffusion methods to assess efficacy and confirmed its potential as a lead compound for developing new antimicrobial agents .

Properties

Molecular Formula |

C22H19NO |

|---|---|

Molecular Weight |

313.4 g/mol |

IUPAC Name |

2-benzyl-7-phenyl-3,4-dihydroisoquinolin-1-one |

InChI |

InChI=1S/C22H19NO/c24-22-21-15-20(18-9-5-2-6-10-18)12-11-19(21)13-14-23(22)16-17-7-3-1-4-8-17/h1-12,15H,13-14,16H2 |

InChI Key |

VIWDZEYSILSWSE-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C(=O)C2=C1C=CC(=C2)C3=CC=CC=C3)CC4=CC=CC=C4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.